Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound characterized by a fused bicyclic scaffold comprising a triazole ring and a pyrimidine ring. This structure is substituted with a methoxymethyl group at position 2, a methyl group at position 5, and a methyl ester at position 6 (CAS: 1281872-63-6) . The compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its broad biological activities, including herbicidal, antimicrobial, and antiproliferative properties .
Properties
IUPAC Name |
methyl 2-(methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-14-10(11-6)12-8(13-14)5-16-2/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHWEVOOPOEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions generally involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis is advantageous for industrial production due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,2,4]triazolo[1,5-a]pyrimidine core is highly modular, allowing for structural variations that significantly influence biological activity and physicochemical properties. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Group Variations
Key Findings from Comparative Studies
Substituent Impact on Bioactivity :
- The presence of a carboxamide group (e.g., compound 5a ) enhances antiproliferative activity compared to ester derivatives. For example, 5a showed IC50 values < 10 µM against cancer cell lines, whereas ester derivatives (e.g., methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) lacked explicit potency data .
- Methoxy and aryl substitutions at position 7 (e.g., 3,4,5-trimethoxyphenyl in 5a) improve cell membrane permeability and target binding, critical for anticancer activity .
Synthetic Flexibility: The target compound’s methoxymethyl group at position 2 distinguishes it from analogs like ethyl 2-(ethylthio) derivatives . This substitution may alter metabolic stability and solubility .
Spectroscopic and Physicochemical Differences: ¹³C NMR shifts for the target compound’s dihydro variant (δ ~238.25) differ markedly from non-dihydro analogs (e.g., δ 168.09–168.52 for carboxamides ), reflecting electronic effects of saturation .
Data Tables
Table 1: Structural and Spectral Comparison
Research Implications and Gaps
- Biological Data: The target compound’s activity remains underexplored compared to carboxamide derivatives .
- Insights from Biginelli-like reactions (e.g., ) could guide optimization.
Biological Activity
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 137552117) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a triazole ring fused with a pyrimidine moiety, which is known to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- In vitro Studies : A study evaluating a series of triazolo-pyrimidine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, compound H12 showed IC50 values of 9.47 μM against MGC-803 and 9.58 μM against HCT-116 cells, indicating potent anticancer properties compared to standard treatments like 5-Fluorouracil (5-Fu) .
- Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways such as the ERK signaling pathway. Compounds have been shown to induce apoptosis and cell cycle arrest in the G2/M phase by regulating proteins associated with these processes .
Antibacterial Activity
Triazolo-pyrimidine derivatives have also been explored for their antibacterial potential. The structural features that enhance their lipophilicity and ability to penetrate bacterial membranes contribute to their effectiveness against various pathogens.
Antiviral Activity
Some studies suggest that [1,2,4]triazolo[1,5-a]pyrimidines may possess antiviral properties; however, specific data on this compound in this context remains limited.
Case Studies
A detailed examination of several case studies highlights the promising biological activities of similar compounds:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibition |
These findings underscore the potential of triazolo-pyrimidine derivatives as therapeutic agents in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
